

Preliminary Studies on Antifungal Agent 24: An In-depth Technical Guide

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Compound of Interest

Compound Name: Antifungal agent 24

Cat. No.: B12406855

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Introduction

The designation "**Antifungal agent 24**" does not refer to a single, defined chemical entity but has been used in scientific literature to denote several distinct compounds with antifungal properties. This guide provides a comprehensive overview of the preliminary studies conducted on these various agents, organized by their chemical class. The information presented is intended for researchers, scientists, and drug development professionals, summarizing available data on their antifungal activity, experimental protocols, and potential mechanisms of action.

Tetralin Derivative (Compound 24)

A novel 2-aminotetralin compound, designated as compound 24, has been identified as a potent antifungal agent. While specific quantitative data for compound 24 is not individually reported, it is highlighted as one of the most active compounds in a series designed as non-azole inhibitors of lanosterol 14 α -demethylase.[1]

Data Presentation

Quantitative antifungal activity data for the broader class of 2-aminotetralin derivatives is available, with several analogues demonstrating significant potency against a range of fungal pathogens.[2][3] Compound 24 is noted to exhibit potent activity against seven pathogenic fungi, with a mode of action suggested to be different from that of azole antifungals.[1]

Experimental Protocols

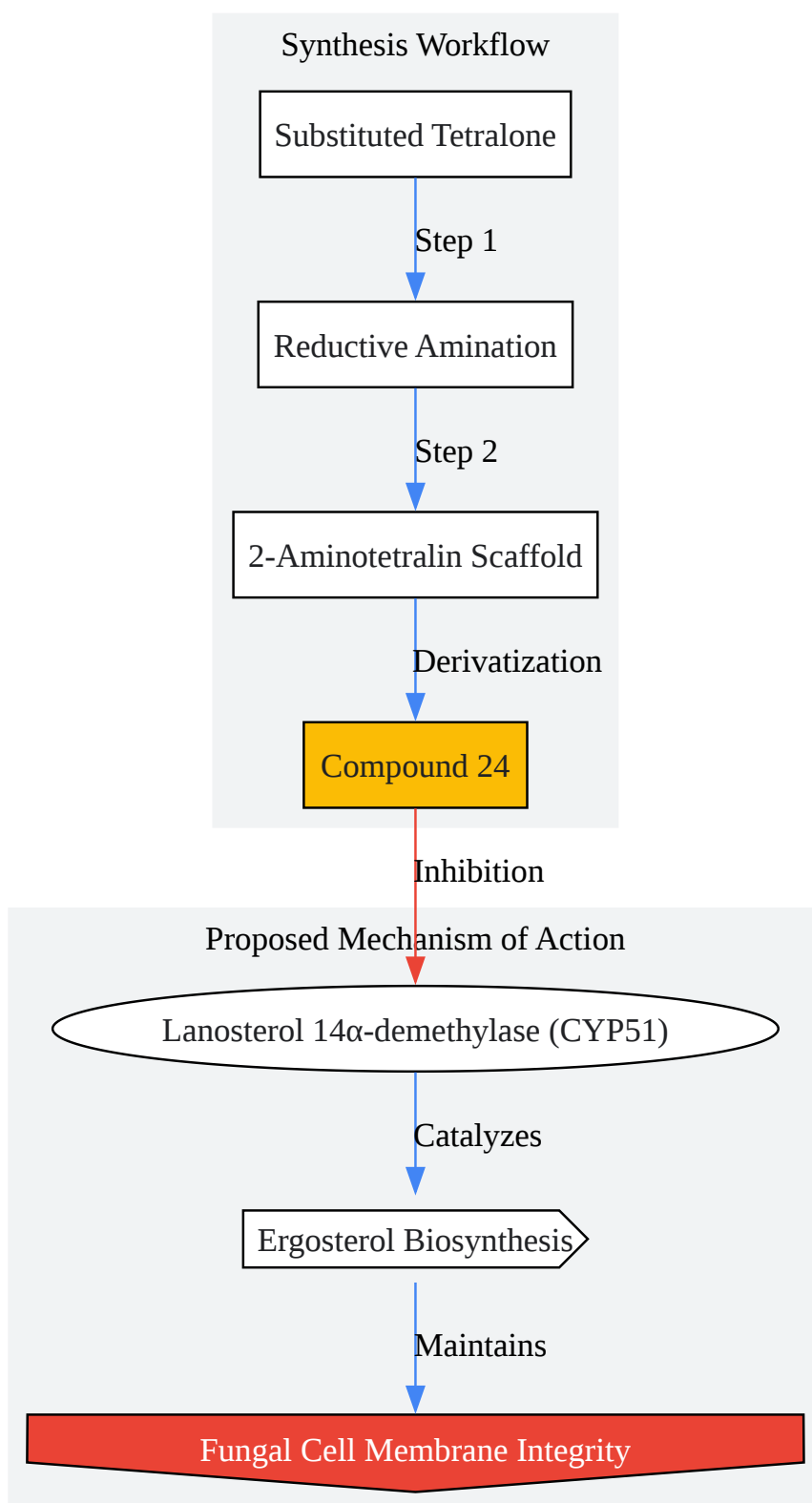
Synthesis of 2-Aminotetralin Derivatives: The synthesis of the 2-aminotetralin scaffold was designed to mimic the tetrahydroisoquinoline ring of a previously identified lead molecule.^{[2][3]} The general synthetic route involves multiple steps, which can be broadly outlined as follows:

- **Starting Material:** A substituted tetralone is used as the initial reactant.
- **Reductive Amination:** The tetralone undergoes reductive amination to introduce the amino group at the 2-position.
- **Derivatization:** Further chemical modifications are made to the amino group and the aromatic ring to produce a library of derivatives, including compound 24.

In Vitro Antifungal Susceptibility Testing: The antifungal activity of the synthesized compounds was evaluated in vitro by determining the Minimum Inhibitory Concentrations (MICs) against various human fungal pathogens.^{[2][3]} Standard broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are typically employed for this purpose.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this class of compounds is the inhibition of lanosterol 14 α -demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.^{[1][3]} Unlike azole antifungals, which also target this enzyme, the 2-aminotetralin derivatives are suggested to interact with different amino acid residues in the active site.^[1]



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Caption: Synthesis workflow and proposed mechanism of action for tetralin compound 24.

Pyrazole Carboxylate Derivative (Compound 24)

A novel pyrazole carboxylate derivative containing a thiazole moiety, identified as compound 24, has demonstrated significant in vitro and in vivo antifungal activity against several agricultural fungal pathogens.^{[4][5]} This compound was developed as part of a series inspired by the commercial fungicide fluxapyroxad.^{[4][5]}

Data Presentation

The in vitro antifungal activity of compound 24 was evaluated, and the median effective concentrations (EC50) were determined against various fungi.

Fungal Species	EC50 (mg/L)	Reference
Botrytis cinerea	0.40	^{[4][5]}
Sclerotinia sclerotiorum	3.54	^{[4][5]}

In vivo studies also demonstrated that at a concentration of 25 mg/L, compound 24 showed prominent efficacy in controlling *B. cinerea* on cherry tomatoes.^{[4][5]}

Experimental Protocols

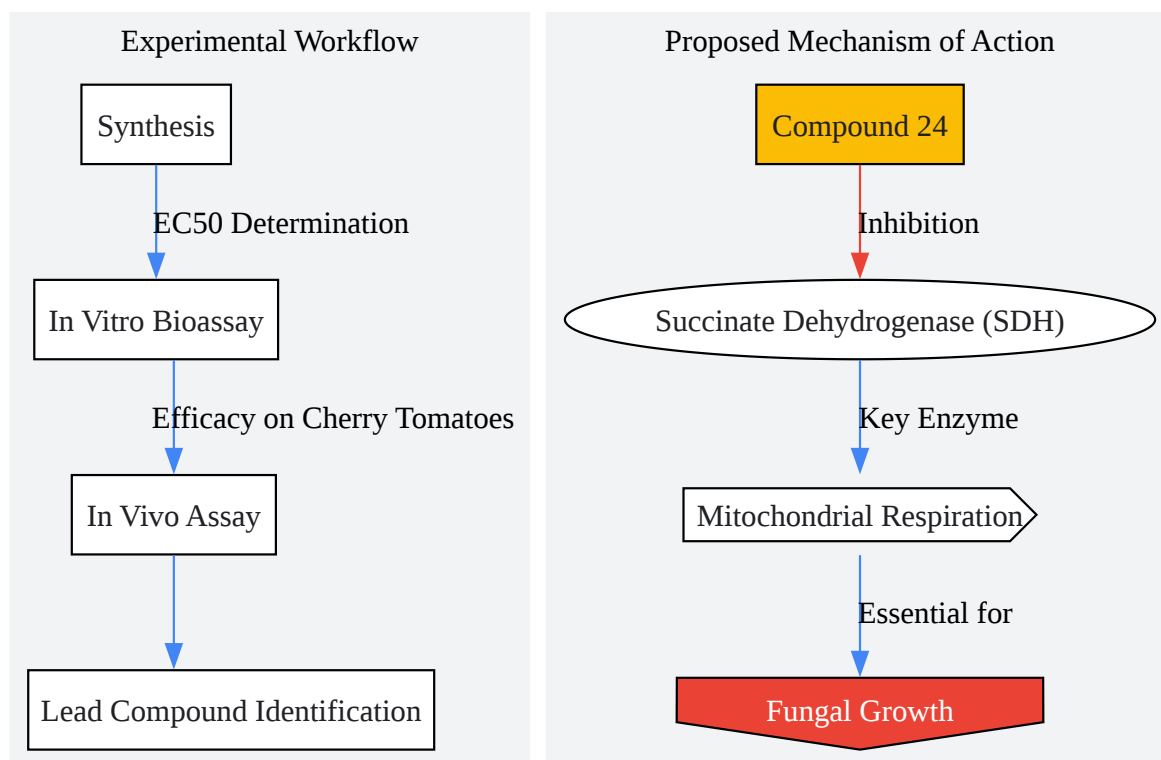
Synthesis of Pyrazole Carboxylate Derivatives: The synthesis of this series of compounds involves a multi-step process, starting from commercially available materials to build the pyrazole and thiazole backbones, followed by their coupling to form the final products.

In Vitro Antifungal Bioassay: The antifungal activities of the synthesized compounds were evaluated in vitro against a panel of agricultural fungi. The EC50 values were determined by measuring the mycelial growth inhibition at various concentrations of the test compounds.

In Vivo Fungicide Control Assay: The in vivo efficacy of compound 24 was assessed on cherry tomatoes infected with *B. cinerea*. The compound was applied at a specific concentration, and the disease progression was monitored and compared to control groups.^{[4][5]}

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this class of pyrazole carboxylate derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4][5] Molecular docking studies suggest that these compounds can bind to the active site of SDH.[4][5]



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Caption: Experimental workflow and proposed mechanism of action for pyrazole carboxylate compound 24.

Other Compounds Designated as "Antifungal Agent 24"

Several other classes of compounds have a member designated as "compound 24" with reported antifungal or antimicrobial activity. The available information for these is summarized

below.

Cyclohexene Carboxylate Derivative (Compound 24)

A series of novel (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-aryl cyclohex-3-ene carboxylates (compounds 17-24) were synthesized and evaluated for their in vitro microbiological activity. While the entire series was tested against various bacterial and fungal strains, specific quantitative antifungal data for compound 24 is not provided in the available abstracts.[6][7]

Pyrazoline Derivative (Compound 24)

In a study of pyrazoline derivatives, compound 24, which has a bromo substitution at the R7 position and a pyridin-4-yl group at the R8 position, exhibited the highest antibacterial activity against *Staphylococcus aureus* and *Enterococcus faecalis* with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.[8] While this study focused on antibacterial activity, pyrazoline derivatives are also known to possess antifungal properties.[8][9][10][11]

Disclaimer: The information provided in this document is based on preliminary research findings and should be interpreted with caution. Further in-depth studies are required to fully elucidate the therapeutic potential of these compounds.

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